2-Amino-4-(trifluoromethyl)phenol hydrochloride
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Overview
Description
2-Amino-4-(trifluoromethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H7ClF3NO. It is known for its unique properties due to the presence of both an amino group and a trifluoromethyl group on the phenol ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)phenol hydrochloride typically involves the nitration of 4-(trifluoromethyl)phenol, followed by reduction to form the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like benzene and reducing agents such as tin(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents like tin(II) chloride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(trifluoromethyl)phenol hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)phenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-4-(trifluoromethyl)phenol hydrochloride include:
- 2-Amino-4-(trifluoromethyl)benzenethiol
- 4-(Trifluoromethyl)-2-aminophenol
- 3-Amino-4-hydroxybenzotrifluoride .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the phenol ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNZJHMENXJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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